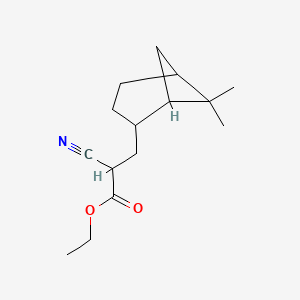
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate is a chemical compound known for its unique bicyclic structure. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its distinct structure and properties make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate typically involves multiple steps. One common method includes the reaction of 6,6-dimethylbicyclo(3.1.1)hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial process aims to optimize reaction conditions, reduce waste, and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can also participate in various biochemical pathways, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Known for its use in organic synthesis and as a precursor for other chemicals.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-:
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Eigenschaften
CAS-Nummer |
85391-87-3 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)propanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h10-13H,4-8H2,1-3H3 |
InChI-Schlüssel |
ZODZFEQFLYGDIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1CCC2CC1C2(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















